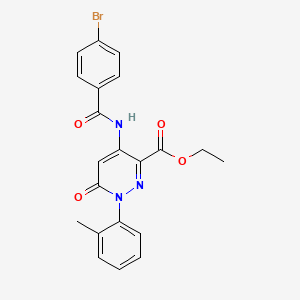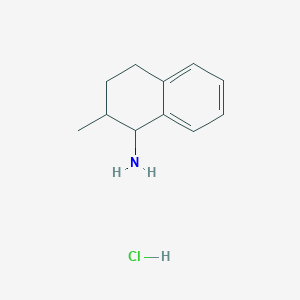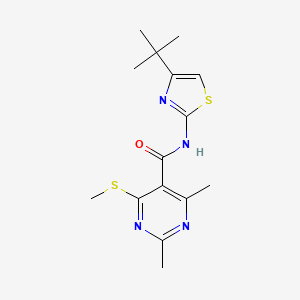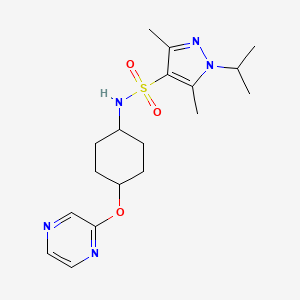![molecular formula C22H20N2O4 B2842177 methyl 2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate CAS No. 866149-52-2](/img/structure/B2842177.png)
methyl 2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(5-METHOXY-2-METHYL-1H-INDOL-3-YL)-ACETIC ACID ETHYL ESTER” is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 . It is also known by its CAS number 17536-38-8 .
Synthesis Analysis
The synthesis of “(5-METHOXY-2-METHYL-1H-INDOL-3-YL)-ACETIC ACID ETHYL ESTER” involves the use of raw materials such as 5-METHOXY-2-METHYLINDOLE, Ethyl levulinate, and 4-Methoxyphenylhydrazine hydrochloride .Molecular Structure Analysis
The molecular structure of this compound includes an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Physical And Chemical Properties Analysis
This compound has a melting point of 38-40 °C, a predicted boiling point of 402.5±40.0 °C, a predicted density of 1.169±0.06 g/cm3, and a predicted pKa of 16.98±0.30 .Scientific Research Applications
Synthesis and Chemical Properties
The research into this compound involves the synthesis of complex heterocyclic derivatives and exploring its potential as a precursor for various chemical reactions. For instance, a study conducted by Kaptı et al. (2016) focused on the synthesis of new series of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives starting from related ethyl carboxylate precursors. This work showcases the compound's utility in generating novel heterocyclic structures through intramolecular cyclization reactions (Kaptı, Çağatay Dengiz, & M. Balcı, 2016).
Molecular Structure Analysis
Studies have also focused on understanding the molecular structure and properties of related compounds. For example, Ha et al. (2015) investigated the use of a removable N-protecting group strategy in the synthesis of indoloisoquinolinones, illustrating the versatility of similar compounds in facilitating complex molecular syntheses. This research highlights the compound's role in enabling the preparation of tetracyclic structures with significant yields, further expanding its applicability in organic synthesis (Ha, Yao, Qian Wang, & Jieping Zhu, 2015).
Biological Activity Exploration
While the direct biological activities of "methyl 2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate" have not been explicitly reported in the provided studies, the exploration of structurally similar compounds provides insight into potential areas of application, such as the development of new pharmaceuticals and materials with specific properties. The research by Riadi et al. (2021), for example, delves into the synthesis and evaluation of quinazolinone-based derivatives for their potential as inhibitors for specific tyrosine kinases, underscoring the broader interest in compounds within the same chemical family for therapeutic purposes (Riadi, Alamri, Geesi, et al., 2021).
properties
IUPAC Name |
methyl 2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-27-15-7-8-20-18(11-15)14(12-23-20)9-10-24-13-19(22(26)28-2)16-5-3-4-6-17(16)21(24)25/h3-8,11-13,23H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGUDLGMQRRYBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCN3C=C(C4=CC=CC=C4C3=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2842094.png)


![N-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methyl}benzamide hydrobromide](/img/structure/B2842101.png)






![12-(4-Chlorobenzenesulfonyl)-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2842111.png)
![3-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2842113.png)
![1-(3,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2842116.png)
